molecular formula C10H16O4S B3040753 Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate CAS No. 235753-82-9

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Cat. No. B3040753
CAS RN: 235753-82-9
M. Wt: 232.3 g/mol
InChI Key: SBKWLRQWJCVHOH-UHFFFAOYSA-N
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Description

“Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate” is a chemical compound with the formula C₁₀H₁₆O₄S . It has a molecular weight of 232.3 g/mol . The CAS Number for this compound is 235753-82-9 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate” is represented by the formula C₁₀H₁₆O₄S . This indicates that the compound consists of 10 carbon atoms, 16 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate” has a molecular weight of 232.3 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility would typically be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Racemic and Optically Active Coronafacic Acids : A study by (Ohira, 1984) demonstrates the synthesis of racemic and optically active coronafacic acids using a method that involves the reduction of related methyl ester compounds and subsequent chemical transformations. This showcases the potential of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in the synthesis of complex organic molecules.

  • Photochemistry of 4‐Thia‐2‐cycloalkenones : Anklam, Lau, and Margaretha (1985) studied the photocyclization of methyl esters related to Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, highlighting the chemical's potential in photochemical applications (Anklam, Lau, & Margaretha, 1985).

  • Lithiation and Functionalization : Research by Burkhart et al. (2001) focuses on the lithiation and subsequent functionalization of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a compound related to Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, providing insights into potential pathways for modifying and enhancing the compound (Burkhart, Zhou, Blumenfeld, Twamley, & Natale, 2001).

  • Synthesis of Functionalized Furan Derivatives : Brückner and Reissig's (1985) research on the synthesis of methyl tetrahydrofuran-3-carboxylates from related methyl esters, including those similar to Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, showcases the compound's potential in creating functionalized derivatives (Brückner & Reissig, 1985).

  • High-Pressure CO2 Solubility Studies : The study of high-pressure CO2 solubility in ionic liquids related to Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate by Mattedi et al. (2011) suggests potential applications in gas capture and processing technologies (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011).

Safety and Hazards

“Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate” is classified as an irritant . This means that it can cause irritation to the skin, eyes, or respiratory tract. It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment.

properties

IUPAC Name

methyl 4-(acetylsulfanylmethyl)oxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S/c1-8(11)15-7-10(9(12)13-2)3-5-14-6-4-10/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKWLRQWJCVHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1(CCOCC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Synthesis routes and methods I

Procedure details

4-Iodomethyltetrahydropyran-4-carboxylic acid methyl ester (3.05 g) was dissolved in N,N-dimethylformamide (20 ml) at room temperature and potassium thioacetate (1.47 g) added. The mixture was stirred for 18 hours then diluted with water (50 ml) and extracted with diethyl ether (4×25 ml). The combined organics were washed with saturated sodium bicarbonate solution (3×20 ml) and brine (20 ml), then dried (MgSO4), filtered and evaporated under reduced pressure to give the title compound as a yellow solid (2.42 g, 97%).
Name
4-Iodomethyltetrahydropyran-4-carboxylic acid methyl ester
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of Intermediate 4 (3.05 g) in DMF (20 ml) was treated with potassium thioacetate (1.47 g) at room temperature for 18 h, then the brown solution was added to 5% sodium bicarbonate solution and extacted with ether (3×200 ml). The solvent was washed with water (200 ml) and brine, dried over MgSO4 and evaporated to give the title compound (2.42 g) as a white solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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